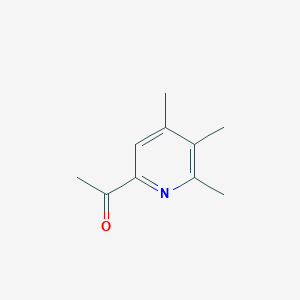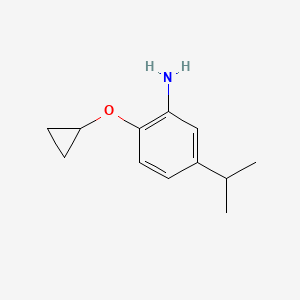
2-Cyclopropoxy-5-isopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE is an organic compound that belongs to the class of anilines, which are aromatic amines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE can be achieved through several methods, including:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE may involve large-scale reductive amination or coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反応の分析
Types of Reactions
2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a precursor for the development of biologically active compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs or treatments.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
2,6-Diisopropylaniline: This compound is similar in structure but lacks the cyclopropoxy group.
Cyclopropylamine: This compound contains a cyclopropyl group but lacks the aromatic ring and isopropyl group.
Uniqueness
2-CYCLOPROPOXY-5-(PROPAN-2-YL)ANILINE is unique due to the presence of both the cyclopropoxy and isopropyl groups attached to the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
2-cyclopropyloxy-5-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-3-6-12(11(13)7-9)14-10-4-5-10/h3,6-8,10H,4-5,13H2,1-2H3 |
InChIキー |
RMHSWAIYJAEDSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


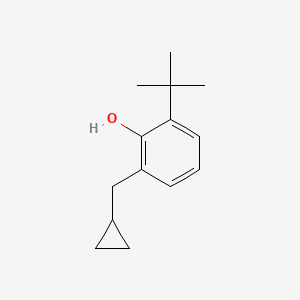
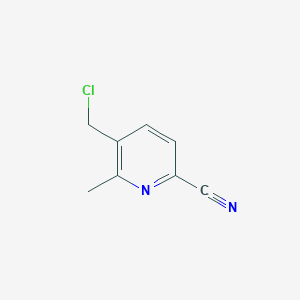
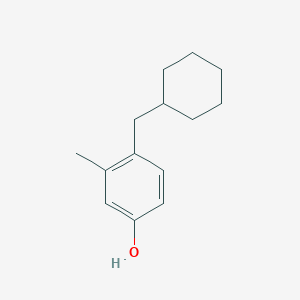
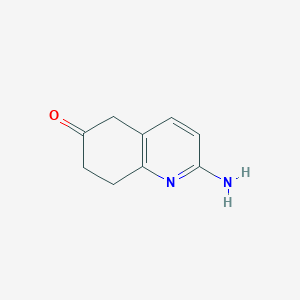
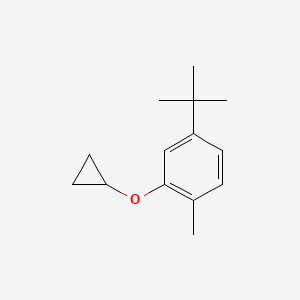
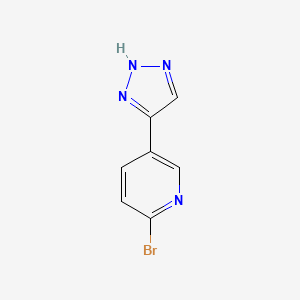
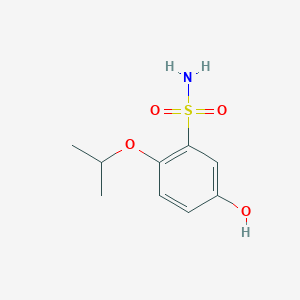


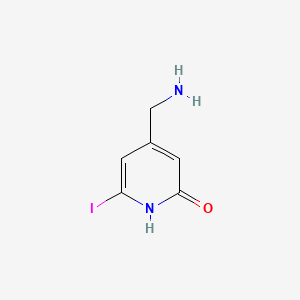
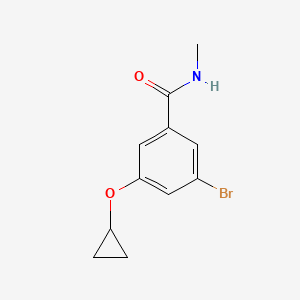
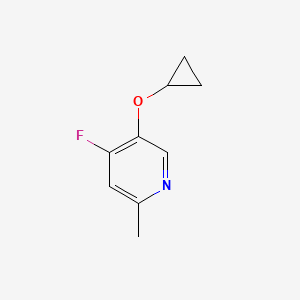
![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
